Aqueous Solubility and Handling Stability: Hydrochloride Salt vs. Free Base
The hydrochloride salt of 4-Methoxy-2,6-dimethylaniline exhibits enhanced aqueous solubility and improved solid-state stability compared to the free base (4-Methoxy-2,6-dimethylaniline, CAS 34743-49-2). While the free base has limited water solubility due to the hydrophobic aromatic ring and alkyl substituents , the hydrochloride form is described as having moderate water solubility, facilitating its use in aqueous-based formulations and reactions [1]. The salt also demonstrates improved handling and storage stability, reducing degradation during long-term storage [1].
| Evidence Dimension | Aqueous solubility and stability |
|---|---|
| Target Compound Data | Moderate water solubility; improved handling and storage stability as hydrochloride salt [1] |
| Comparator Or Baseline | 4-Methoxy-2,6-dimethylaniline free base: limited water solubility; hydrophobic nature |
| Quantified Difference | Not quantified in available sources; qualitative improvement reported |
| Conditions | Ambient temperature, aqueous media |
Why This Matters
The hydrochloride salt form enables direct use in aqueous reactions and biological assays without additional solubilization steps, reducing processing time and potential contamination.
- [1] Kuujia. (n.d.). Cas no 102440-03-9 (Benzenamine, 4-methoxy-2,6-dimethyl-, hydrochloride). View Source
